

# An In-depth Technical Guide to Huwentoxin-IV: Sequence, Structure, and Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Huwentoxin-IV*

Cat. No.: *B612405*

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**Huwentoxin-IV** (HWTX-IV) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, *Cyriopagopus schmidtii* (formerly known as *Selenocosmia huwena*). As a potent and selective blocker of specific voltage-gated sodium channels, HWTX-IV has garnered significant interest from researchers in neuroscience and drug development as a valuable pharmacological tool and a potential lead for novel analgesics. This guide provides a comprehensive overview of its amino acid sequence, three-dimensional structure, mechanism of action, and the experimental methodologies used for its characterization.

## Amino Acid Sequence and Physicochemical Properties

HWTX-IV is a 35-residue peptide.<sup>[1]</sup> Its primary sequence has been determined through a combination of Edman degradation and mass spectrometry. A key feature is the amidation of the C-terminal carboxyl group, a common post-translational modification in venom peptides that often enhances stability and activity.<sup>[2][3]</sup>

Amino Acid Sequence: Glu-Cys-Leu-Glu-Ile-Phe-Lys-Ala-Cys-Asn-Pro-Ser-Asn-Asp-Gln-Cys-Cys-Lys-Ser-Ser-Lys-Leu-Val-Cys-Ser-Arg-Lys-Thr-Arg-Trp-Cys-Lys-Tyr-Gln-Ile-NH<sub>2</sub><sup>[4]</sup>

Table 1: Physicochemical Properties of **Huwentoxin-IV**

Property	Value	Reference
Molecular Weight	4108 Da	[2]
Residue Count	35	[1]
Disulfide Bridges	3	[1][5]
Disulfide Connectivity	Cys <sup>2</sup> -Cys <sup>17</sup> , Cys <sup>9</sup> -Cys <sup>24</sup> , Cys <sup>16</sup> -Cys <sup>31</sup>	[1][2]
C-terminus	Amidated	[2]
PDB Accession Code	1MB6	[5]

## Three-Dimensional Structure

The three-dimensional structure of HWTX-IV was elucidated using two-dimensional proton nuclear magnetic resonance (<sup>2</sup>D <sup>1</sup>H-NMR) spectroscopy.[1][5] The peptide adopts a highly compact and stable conformation characteristic of the inhibitor cystine knot (ICK) structural family.[1][2] This motif is defined by the three interlocking disulfide bridges that form a pseudo-knot, conferring remarkable resistance to thermal and chemical denaturation.

The core structure consists of a short, double-stranded antiparallel  $\beta$ -sheet (residues Leu<sup>22</sup>-Ser<sup>25</sup> and Trp<sup>30</sup>-Tyr<sup>33</sup>) and four turns.[1][5] This rigid scaffold presents specific charged and hydrophobic residues on its surface that are critical for its biological activity.

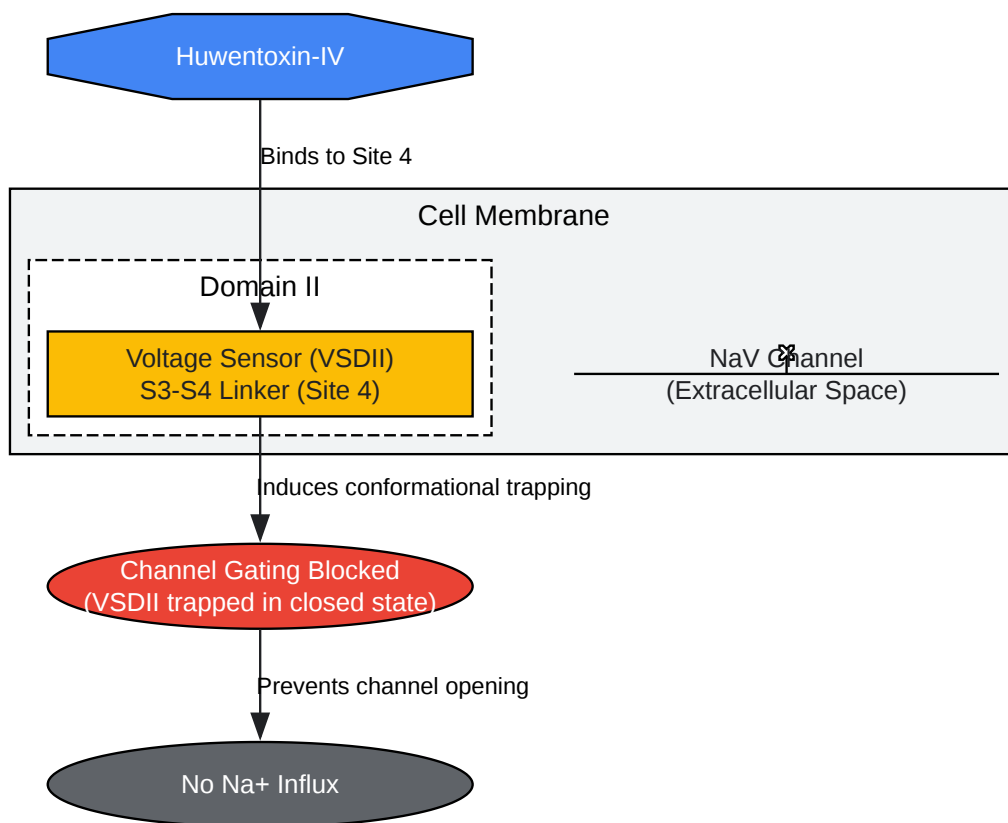
Table 2: Structural Statistics for HWTX-IV (PDB: 1MB6)

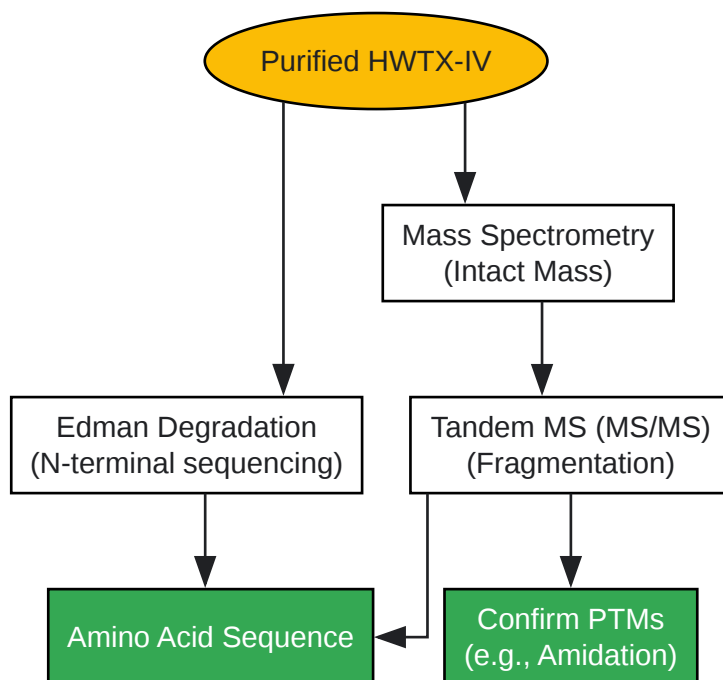
Parameter	Value
Method	Solution NMR
Number of Conformers	20
Constraints	527 NOE constraints, 14 dihedral constraints
RMSD Backbone (residues 2-33)	$0.59 \pm 0.13 \text{ \AA}$
RMSD Heavy Atoms (residues 2-33)	$1.34 \pm 0.17 \text{ \AA}$
Data derived from structural studies and typical representation for NMR-derived peptide structures. <a href="#">[6]</a>	

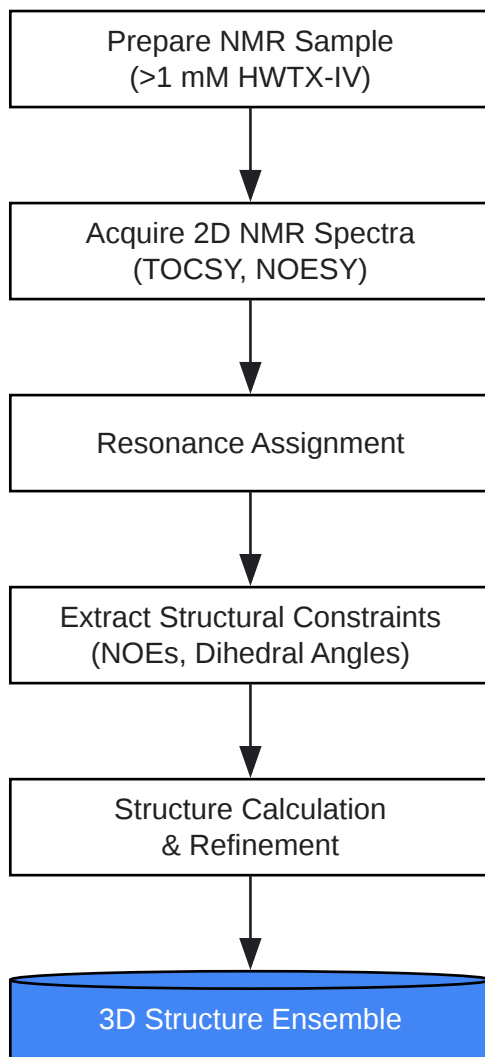
## Mechanism of Action and Biological Activity

HWTX-IV is a highly selective gating modifier of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (NaV).[\[1\]](#)[\[2\]](#)[\[7\]](#) It exerts its inhibitory effect by binding to neurotoxin receptor site 4, located on the extracellular S3-S4 linker of the channel's domain II.[\[7\]](#)[\[8\]](#)[\[9\]](#) Unlike scorpion  $\beta$ -toxins that trap the voltage sensor in its activated state, HWTX-IV uniquely traps the domain II voltage sensor (VSDII) in its inward, closed configuration.[\[2\]](#)[\[7\]](#)[\[8\]](#) This action prevents the channel from opening in response to membrane depolarization, thereby blocking sodium ion influx and inhibiting nerve signal propagation.

The interaction is highly specific, with key residues on the toxin playing crucial roles. The positively charged residue Arg<sup>26</sup> and a hydrophobic patch involving Trp<sup>30</sup> are considered critical for high-affinity binding to the NaV channel.[\[1\]](#)[\[7\]](#)[\[10\]](#)







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- To cite this document: BenchChem. [An In-depth Technical Guide to Huwentoxin-IV: Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612405#huwentoxin-iv-amino-acid-sequence-and-structure]

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